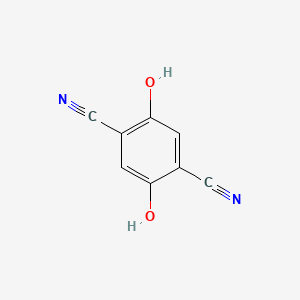
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, an oxo group at the 4-position, and a carbonitrile group at the 3-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is preferred due to its efficiency and high yield . The reaction conditions often involve the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, such as pyrazoles, when reacted with hydrazine or phenylhydrazine.
Condensation Reactions: The carbonitrile group can participate in condensation reactions with amines or alcohols to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Common solvents include ethanol, water, and dimethyl sulfoxide (DMSO).
Major Products Formed
Substituted Benzopyrans: Products formed by substitution reactions at the 6-position.
Fused Ring Systems: Products formed by cyclization reactions, such as pyrazoles and pyrazolines.
Schiff Bases: Products formed by condensation reactions with amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the chloro group at the 6-position, which may affect its biological activity and reactivity.
6-chloro-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the amino group at the 2-position, which may influence its interactions with biological targets.
2-amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: Contains a formyl group instead of a carbonitrile group, which may alter its chemical reactivity and biological properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
58778-43-1 |
|---|---|
Fórmula molecular |
C10H5ClN2O2 |
Peso molecular |
220.61 g/mol |
Nombre IUPAC |
2-amino-6-chloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(13)15-8/h1-3H,13H2 |
Clave InChI |
MGYCOCCMDAHNDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)













